Quinoxaline, 5,8-diethynyl-2,3-diphenyl- is a complex organic compound characterized by its unique structure and properties. Its molecular formula is , indicating a composition of 24 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms. This compound exhibits a rigid-rod structure, which is typical for terminal diynes, and features extended π-conjugation through the heteroaromatic linker in its backbone. The presence of ethynyl groups at the 5 and 8 positions of the quinoxaline ring enhances its electronic properties, making it potentially useful in various applications, particularly in materials science and organic electronics .
These reactions facilitate the synthesis of various derivatives that may exhibit enhanced biological or physical properties .
Quinoxaline derivatives are noted for their diverse biological activities, including:
The synthesis of quinoxaline, 5,8-diethynyl-2,3-diphenyl- can be achieved through several methods:
Quinoxaline, 5,8-diethynyl-2,3-diphenyl- has potential applications in:
Interaction studies involving quinoxaline derivatives often focus on their binding affinity with biological targets or their reactivity with other chemical species. These studies are crucial for understanding:
Several compounds share structural similarities with quinoxaline, 5,8-diethynyl-2,3-diphenyl-, each exhibiting unique properties:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Quinoxaline | Basic structure without substitutions | Antimicrobial properties |
| 2,3-Diphenylquinoxaline | Similar core but different substituents | Antitumor activity |
| Benzo[g]quinoxaline | Fused ring system | Enhanced electronic properties |
| 5-Nitroquinoxaline | Nitro group substitution | Antibacterial activity |
Quinoxaline, 5,8-diethynyl-2,3-diphenyl- stands out due to its specific ethynyl substitutions that enhance its electronic characteristics and broaden its potential applications compared to these similar compounds .
Nucleophilic aromatic substitution represents a fundamental approach for synthesizing 2,3-disubstituted quinoxalines, particularly those containing ethynyl and phenyl substituents [3]. This class of reactions has gained significant importance due to its ability to proceed without metal catalysts, making it highly valuable for pharmaceutical and industrial applications [3]. The methodology relies on activated substrates that facilitate nucleophilic aromatic substitution reactions under mild conditions, with quinoxaline derivatives serving as excellent candidates due to their inherent electrophilic character [3].
The mechanism of nucleophilic aromatic substitution on quinoxaline derivatives typically involves the formation of a Meisenheimer complex intermediate, followed by elimination of the leaving group [7]. This process is particularly effective when electron-withdrawing groups are present on the quinoxaline ring, which stabilize the anionic intermediate and facilitate the overall transformation [7]. Research has demonstrated that symmetrically 2,3-disubstituted quinoxalines can be synthesized through simple nucleophilic displacement reactions, with yields ranging from good to excellent depending on the nucleophile employed [7].
2,3-Dichloroquinoxaline serves as a versatile building block for the synthesis of various quinoxaline derivatives through nucleophilic substitution reactions [3] [4]. The preparation of 2,3-dichloroquinoxaline typically involves the reaction of 2,3-dihydroxyquinoxaline with thionyl chloride in the presence of N,N-dimethylformamide as a catalyst [31]. This transformation proceeds efficiently at elevated temperatures, with yields consistently exceeding 95% under optimized conditions [31].
The functionalization of 2,3-dichloroquinoxaline precursors involves selective replacement of chlorine atoms with various nucleophiles, including nitrogen, oxygen, sulfur, phosphorus, and carbon-based nucleophiles [3]. The regioselectivity of these reactions can be controlled through careful manipulation of reaction conditions, including temperature, solvent choice, and nucleophile concentration [3]. Studies have shown that the reaction of 2,3-dichloroquinoxaline with nucleophiles can be performed at room temperature with continuous stirring to avoid double substitution, thereby enabling the synthesis of asymmetrically substituted quinoxalines [7].
Treatment of 2,3-dichloroquinoxaline with 2,2,6,6-tetramethylpiperidyl lithium allows regioselective lithiation at position 5, followed by quenching with various electrophiles to produce 5-functionalized 2,3-dichloroquinoxalines [4]. Further functionalization at positions 6 and 8 can be achieved using 2,2,6,6-tetramethylpiperidyl lithium or 2,2,6,6-tetramethylpiperidyl magnesium chloride lithium chloride complex, furnishing a range of di- and tri-functionalized 2,3-dichloroquinoxalines [4]. The chlorine atoms can subsequently be substituted through anellation reactions with 1,2-diphenols or 1,2-dithiophenols, leading to tetracyclic compounds with strong optical absorption and emission properties [4].
Table 1: Functionalization Yields of 2,3-Dichloroquinoxaline with Various Nucleophiles
| Nucleophile Type | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfur nucleophiles | Room temperature, stirring | 85-92 | [7] |
| Nitrogen nucleophiles | Room temperature, stirring | 78-95 | [7] |
| 4-Chloroaniline | Room temperature, continuous stirring | 88 | [7] |
| Thiophenol | Room temperature, continuous stirring | 91 | [7] |
| Hydrazine | Room temperature, continuous stirring | 89 | [7] |
The Sonogashira coupling reaction represents a crucial methodology for introducing ethynyl groups into quinoxaline structures, particularly for synthesizing compounds such as 5,8-diethynyl-2,3-diphenyl-quinoxaline [13] [14]. This palladium-catalyzed cross-coupling reaction between aryl or vinyl halides and terminal alkynes generates conjugated systems under relatively mild conditions [13]. The reaction typically proceeds in the presence of a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base, although copper-free variants have been developed [13].
The mechanism of Sonogashira coupling involves two independent catalytic cycles: a palladium cycle and a copper cycle [13]. The palladium cycle begins with oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the copper-activated alkyne and subsequent reductive elimination to form the product [13]. The copper cycle involves coordination of the terminal alkyne to copper(I), followed by deprotonation to form a copper acetylide intermediate [13].
Optimization studies for Sonogashira coupling reactions with quinoxaline substrates have revealed several critical parameters [14] [18]. The choice of palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) or palladium acetate, significantly influences reaction efficiency [14]. Copper(I) iodide serves as the preferred copper source, while triethylamine or diisopropylamine function as effective bases [14]. Reaction temperatures between 60-80°C and reaction times of 4-12 hours typically provide optimal results [14].
Table 2: Sonogashira Coupling Conditions for Quinoxaline Ethynyl Derivatives
| Substrate | Terminal Alkyne | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-(4-Bromophenyl)quinoxaline | Phenylacetylene | Pd(PPh₃)₄/CuI | 70 | 8 | 92 | [14] |
| 2-(4-Bromophenyl)quinoxaline | 4-Methoxyphenylacetylene | Pd(PPh₃)₄/CuI | 70 | 10 | 88 | [14] |
| 2-(4-Bromophenyl)quinoxaline | 4-Fluorophenylacetylene | Pd(PPh₃)₄/CuI | 70 | 12 | 85 | [14] |
| 2-Benzenesulfonyloxyquinoxaline | 4-Trifluoromethylphenylacetylene | Pd(PPh₃)₄/CuI | 80 | 6 | 94 | [5] |
| 2-Benzenesulfonyloxyquinoxaline | 3-Ethynylthiophene | Pd(PPh₃)₄/CuI | 80 | 8 | 76 | [5] |
Research has demonstrated that benzenesulfonyloxy groups serve as effective leaving groups in Sonogashira coupling reactions with quinoxalines [5]. The coupling of 2-benzenesulfonyloxyquinoxaline with terminal alkynes proceeds smoothly under standard Sonogashira conditions, generating alkyne-quinoxaline compounds in moderate to good yields [5]. The highest yields were obtained when using 4-trifluoromethylphenylacetylene as the coupling partner, while lower yields were observed with 3-ethynylthiophene substrates [5].
Copper-free Sonogashira coupling protocols have been developed for quinoxaline substrates to address concerns about alkyne homocoupling side reactions [16]. These methodologies employ palladium on carbon as the catalyst and proceed efficiently in aqueous media at 70°C [16]. The copper-free approach provides a practical method for preparing ethynyl-substituted quinoxalines while minimizing unwanted side reactions [16].
Cyclocondensation reactions represent the most widely employed synthetic strategy for constructing quinoxaline ring systems, particularly for preparing fused quinoxaline derivatives [9] [10]. The classical approach involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamine precursors, typically ortho-phenylenediamine derivatives [9]. This methodology has been extensively developed and optimized to provide access to diverse quinoxaline structures under various reaction conditions [9].
The mechanism of quinoxaline formation through cyclocondensation involves initial nucleophilic attack of the diamine nitrogen atoms on the carbonyl carbon atoms of the dicarbonyl compound, followed by cyclization and elimination of water [9]. The reaction proceeds through a dihydroquinoxaline intermediate that undergoes oxidative aromatization to yield the final quinoxaline product [9]. The efficiency of this transformation depends on several factors, including the electronic nature of the substituents, reaction temperature, and the presence of catalysts [9].
Recent advances in cyclocondensation methodologies have focused on developing environmentally friendly protocols that operate under mild conditions [9]. Ammonium bifluoride has emerged as an effective catalyst for the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds, providing quinoxaline derivatives in 90-98% yields [9]. The reaction proceeds efficiently in aqueous ethanol at room temperature, offering significant advantages over traditional high-temperature methods [9].
Alternative cyclocondensation approaches have been developed using readily available starting materials [9]. The reaction of ortho-phenylenediamines with alpha-hydroxyketones proceeds efficiently in acetic acid under both thermal and microwave-assisted conditions [26]. Microwave irradiation significantly reduces reaction times while maintaining high yields, making this approach particularly attractive for laboratory-scale synthesis [26].
Table 3: Cyclocondensation Conditions for Quinoxaline Synthesis
| Diamine | Dicarbonyl | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| ortho-Phenylenediamine | Benzil | NH₄HF₂ | EtOH/H₂O | 25 | 2 h | 96 | [9] |
| ortho-Phenylenediamine | Phenanthrene-9,10-dione | NH₄HF₂ | EtOH/H₂O | 25 | 3 h | 94 | [9] |
| ortho-Phenylenediamine | Acenaphthoquinone | Ionic liquid C-4 | Neat | 25 | 15 min | 92 | [9] |
| ortho-Phenylenediamine | Isatin | Ionic liquid C-4 | Neat | 25 | 20 min | 89 | [9] |
| 4-Methylphenylenediamine | Benzil | Camphor sulfonic acid | EtOH/H₂O | 25 | 1 h | 91 | [9] |
The synthesis of fused quinoxaline systems through cyclocondensation has been extended to include various tricyclic and tetracyclic structures [19]. The reaction of 3-hydrazinylquinoxalin-2-ol with different electrophiles provides access to triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxaline ring systems [19]. These transformations typically proceed through nucleophilic attack followed by cyclization, yielding the desired fused heterocycles in moderate to good yields [19].
Specialized cyclocondensation approaches have been developed for preparing specific quinoxaline derivatives [20]. The cyclization of 3-(2-aminophenyl)-1,2-dihydroquinoxaline-2-one derivatives to form indolo[2,3-b]quinoxalines proceeds efficiently in acetic acid at elevated temperatures [20]. Kinetic studies have revealed that the reaction follows first-order kinetics with respect to the starting amine, with activation energies ranging from 90-100 kJ/mol [20].
Post-functionalization methodologies provide powerful strategies for modifying quinoxaline derivatives after the initial ring construction, enabling the introduction of diverse functional groups at peripheral positions [21] [22] [23]. These approaches are particularly valuable for fine-tuning the properties of quinoxaline compounds and for preparing derivatives that would be difficult to access through direct synthesis [21].
Direct carbon-hydrogen functionalization represents a major advancement in quinoxaline post-functionalization techniques [23]. Palladium-catalyzed carbon-hydrogen activation enables the regioselective introduction of various functional groups at specific positions on the quinoxaline ring [15]. The reaction typically requires palladium acetate as catalyst and proceeds through a chelation-assisted mechanism that ensures high regioselectivity [15].
Multi-component reactions have emerged as particularly effective methods for quinoxaline post-functionalization [23]. These approaches allow the simultaneous introduction of multiple functional groups in a single reaction step, significantly improving synthetic efficiency [23]. The direct carbon-hydrogen multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions enables the simultaneous construction of carbon-carbon bonds and carbon-heteroatom bonds [23].
Table 4: Post-Functionalization Techniques for Quinoxaline Derivatives
| Functionalization Type | Reaction Conditions | Functional Groups Introduced | Yield Range (%) | Reference |
|---|---|---|---|---|
| Carbon-hydrogen acylation | Pd(OAc)₂, H₂O, 100°C | Acyl groups | 75-92 | [15] |
| Multi-component coupling | Radical conditions | Trifluoromethyl, cyano | 68-88 | [23] |
| Oxidative coupling | PhI(OAc)₂, DMF | Alkyl, aryl | 70-85 | [23] |
| Nucleophilic substitution | Base catalysis | Amino, alkoxy | 80-95 | [23] |
| Electrophilic substitution | Lewis acid catalysis | Halogen, nitro | 65-90 | [23] |
Oxidative functionalization techniques have proven particularly useful for introducing oxygen-containing functional groups [22]. The reaction of quinoxaline derivatives with oxidizing agents such as 2-iodoxybenzoic acid or hypervalent iodine reagents enables the introduction of hydroxyl, alkoxy, and carbonyl groups at specific positions [22]. These transformations typically proceed under mild conditions and exhibit good functional group tolerance [22].
Radical-based post-functionalization methods have gained prominence due to their ability to introduce challenging functional groups under mild conditions [23]. The use of radical initiators such as 2,2'-azobis(2-methylpropionitrile) or photoredox catalysts enables the introduction of trifluoromethyl, difluoromethyl, and perfluoroalkyl groups into quinoxaline structures [23]. These reactions typically proceed at room temperature and exhibit excellent chemoselectivity [23].
Transition-metal-catalyzed cross-coupling reactions provide access to carbon-carbon bond formation at peripheral positions [32]. Copper-catalyzed cross-coupling of 1,2-dihalobenzenes with N,N'-disubstituted ethane-1,2-diamines under ligand-free and solvent-free conditions represents an efficient method for quinoxaline functionalization [32]. The reaction proceeds in moderate yields and tolerates various functional groups on both coupling partners [32].
Nuclear magnetic resonance spectroscopy provides crucial insights into the electronic environment and structural characteristics of quinoxaline, 5,8-diethynyl-2,3-diphenyl-. The compound's complex substitution pattern creates distinctive chemical shift patterns that reflect the electron-donating and electron-withdrawing effects of its various substituents [1] [2] [3].
The ¹H Nuclear Magnetic Resonance analysis reveals characteristic aromatic proton signals in the 7.0-8.0 parts per million region, consistent with the phenyl substituents at the 2,3-positions of the quinoxaline core [4] [3]. Related 2,3-diphenylquinoxaline derivatives exhibit chemical shifts at δ 7.50 (dd, J = 7.5, 2.1 Hz, 4H) for the phenyl protons and δ 7.35-7.29 (m, 6H) for additional aromatic protons [4]. The ethynyl substituents at the 5,8-positions contribute to the downfield chemical shifts observed in the aromatic region due to their electron-withdrawing nature and enhancement of the π-conjugated system [5].
¹³Carbon Nuclear Magnetic Resonance spectroscopy demonstrates the compound's complex electronic structure through distinct carbon environments. The quinoxaline core carbons typically appear in the 125-155 parts per million range, with the C-2 and C-3 carbons showing chemical shifts around 145-147 parts per million in related derivatives [2] [4]. The presence of diethynyl substituents at positions 5 and 8 significantly influences the chemical shifts of adjacent carbons through inductive and resonance effects [5]. Carbon-13 analysis of similar diphenylquinoxaline systems shows characteristic signals at δ 152.61, 140.63, 140.34, and 139.51 parts per million for the quinoxaline and phenyl ring carbons [4].
The substituent effects on nuclear magnetic resonance chemical shifts are particularly pronounced in this multiply-substituted system. The ethynyl groups at positions 5 and 8 create strong electron-withdrawing effects that deshield neighboring carbons, resulting in downfield shifts compared to the parent quinoxaline [2]. Studies on 5-substituted quinoxalines demonstrate that carbons 4a and 8a show significant downfield shifts, sometimes up to 12 parts per million compared to corresponding positions in naphthalene, due to their proximity to the nitrogen atoms and electron-withdrawing substituents [2].
The phenyl substituents at positions 2 and 3 contribute to the overall electronic delocalization of the system while maintaining relatively predictable chemical shift patterns. These aromatic rings exhibit typical benzene-like chemical shifts but with slight modifications due to their attachment to the electron-deficient quinoxaline core [1] [3]. The interaction between the phenyl rings and the quinoxaline system creates a complex pattern of through-bond and through-space effects that can be analyzed through detailed nuclear magnetic resonance studies.
Solvent effects play a significant role in nuclear magnetic resonance analysis of quinoxaline derivatives. Studies using deuterated dimethyl sulfoxide versus deuterated chloroform show measurable differences in chemical shifts, particularly for the nitrogen-containing heterocyclic system [1] [6]. The choice of solvent can influence both the chemical shifts and the resolution of overlapping signals, making solvent selection crucial for accurate structural characterization.
Infrared spectroscopy serves as a fundamental technique for identifying and characterizing the diverse functional groups present in quinoxaline, 5,8-diethynyl-2,3-diphenyl-. The compound's complex structure presents multiple characteristic absorption bands that provide detailed information about its molecular composition and electronic properties [7] [6] [8].
The ethynyl substituents at positions 5 and 8 contribute distinctive absorption features in the infrared spectrum. Terminal ethynyl groups typically exhibit characteristic carbon-hydrogen stretching at approximately 3300 wavenumbers and carbon-carbon triple bond stretching around 2100-2200 wavenumbers [9]. However, in the case of quinoxaline, 5,8-diethynyl-2,3-diphenyl-, the ethynyl groups are not terminal but rather integrated into the extended conjugated system, which may result in modified absorption frequencies compared to simple terminal alkynes.
Phenyl substituent identification through infrared spectroscopy reveals characteristic aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region and aromatic carbon-carbon stretching modes in the 1450-1600 wavenumber range [6] [10]. The presence of multiple phenyl rings creates complex overlapping patterns in these regions, requiring careful analysis to distinguish between the different aromatic environments within the molecule.
The conjugated system formed by the quinoxaline core, ethynyl linkers, and phenyl substituents results in modified infrared absorption patterns compared to the individual components. Extended conjugation typically leads to bathochromic shifts in electronic transitions and corresponding changes in vibrational frequencies [11]. Studies on quinoxaline derivatives with conjugated linkers demonstrate that extended π-conjugation significantly affects the infrared absorption characteristics, particularly in the carbon-carbon and carbon-nitrogen stretching regions [11].
Sample preparation methods for infrared analysis of quinoxaline derivatives typically employ potassium bromide pellet techniques or attenuated total reflectance methods [6] [10]. The choice of preparation method can influence the observed absorption intensities and band shapes, particularly for compounds with extensive aromatic systems that may exhibit solid-state packing effects.
Fingerprint region analysis (400-1500 wavenumbers) provides detailed structural information specific to quinoxaline, 5,8-diethynyl-2,3-diphenyl-. This region contains numerous bending and skeletal vibrations that serve as a unique identifier for the compound [6]. Related quinoxaline derivatives show characteristic absorption patterns in this region that can be used for comparative analysis and structural confirmation.
X-ray crystallographic analysis provides definitive structural information about quinoxaline, 5,8-diethynyl-2,3-diphenyl-, including precise molecular geometry, intermolecular interactions, and crystal packing arrangements. The compound's extended π-conjugated system and multiple aromatic substituents create complex packing patterns that significantly influence its solid-state properties [12] [13] [14] [15].
The molecular geometry of quinoxaline, 5,8-diethynyl-2,3-diphenyl- features a planar quinoxaline core with ethynyl substituents extending the conjugation at positions 5 and 8, while phenyl rings at positions 2 and 3 may adopt various orientations relative to the central heterocycle [15]. Crystallographic studies on the closely related compound 5,8-diethynyl-2,3-diphenylquinoxaline by Khan, Ahrens, Mahon, and colleagues provide structural insights into this class of compounds [15]. The ethynyl groups typically maintain linear geometry with bond angles close to 180 degrees, facilitating extended conjugation throughout the molecular framework.
Intermolecular π-π stacking interactions play a crucial role in the crystal packing of quinoxaline derivatives. Studies on related quinoxaline compounds demonstrate that π-π interactions between quinoxaline cores create columnar arrangements with typical centroid-to-centroid distances of 3.7-3.8 Angstroms [13]. The extended conjugation provided by the ethynyl substituents enhances these π-π interactions by increasing the electron density and polarizability of the aromatic system. The phenyl substituents may participate in additional π-π interactions or adopt orientations that minimize steric hindrance while maximizing attractive interactions.
Crystal packing arrangements in quinoxaline derivatives typically follow herringbone or π-stacked motifs, depending on the substitution pattern and molecular geometry [12] . The presence of ethynyl groups at positions 5 and 8 creates additional possibilities for intermolecular interactions, including ethynyl-π interactions and edge-to-face aromatic contacts. These interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties such as melting point and solubility.
Hydrogen bonding patterns, while limited in this particular compound due to the absence of traditional hydrogen bond donors, may still occur through weak carbon-hydrogen to nitrogen or carbon-hydrogen to π interactions [13] [14]. The quinoxaline nitrogen atoms can serve as hydrogen bond acceptors, creating weak but structurally significant interactions with aromatic carbon-hydrogen bonds from neighboring molecules.
Structural disorder is sometimes observed in quinoxaline derivatives, particularly in flexible substituents such as alkyl chains [12]. However, the rigid ethynyl and phenyl substituents in quinoxaline, 5,8-diethynyl-2,3-diphenyl- are expected to show minimal disorder, contributing to well-defined crystal structures. Any observed disorder would likely be associated with the orientation of the phenyl rings relative to the quinoxaline plane.
Unit cell parameters and space group analysis provide quantitative information about the crystal structure. Related quinoxaline compounds typically crystallize in common space groups such as P21/c or P-1, with unit cell dimensions reflecting the molecular size and packing efficiency [12]. The extended nature of quinoxaline, 5,8-diethynyl-2,3-diphenyl- suggests unit cell dimensions larger than simple quinoxaline derivatives, accommodating the increased molecular volume and length.
Computational modeling studies complement experimental crystallographic data by predicting optimal packing arrangements and interaction energies [17]. The EUDOC computational platform has been successfully applied to quinoxaline-containing systems, demonstrating excellent agreement with experimental crystal structures and providing insights into the non-covalent interactions governing crystal packing [17].
Ultraviolet-visible absorption and fluorescence emission spectroscopy reveal the electronic properties and photophysical behavior of quinoxaline, 5,8-diethynyl-2,3-diphenyl-. The compound's extended π-conjugated system, incorporating quinoxaline, ethynyl, and phenyl components, creates complex electronic transitions that result in distinctive optical properties [18] [19] [11] [5].
Ultraviolet-visible absorption characteristics of quinoxaline, 5,8-diethynyl-2,3-diphenyl- are expected to show significant bathochromic shifts compared to simple quinoxaline derivatives due to the extended conjugation provided by the ethynyl substituents. Related quinoxaline derivatives with extended conjugation systems exhibit absorption maxima ranging from 350 to 500 nanometers, with some systems extending into the visible region up to 550 nanometers [18] [11]. The presence of ethynyl linkers between the quinoxaline core and additional aromatic systems typically results in enhanced light-harvesting properties and broader absorption profiles [11].
Studies on quinoxaline derivatives with conjugated substituents demonstrate that molar absorptivity values are significantly enhanced compared to simple quinoxaline systems [18] [11]. Compounds with extended π-conjugation show log ε values ranging from 3.9 to 4.6, indicating strong electronic transitions and efficient light absorption [18]. The multiple aromatic systems in quinoxaline, 5,8-diethynyl-2,3-diphenyl- contribute to high extinction coefficients across the ultraviolet and visible regions.
Electronic transition assignments in quinoxaline derivatives typically involve π-π* transitions within the aromatic systems and n-π* transitions associated with the nitrogen lone pairs [18] [20]. The extended conjugation in quinoxaline, 5,8-diethynyl-2,3-diphenyl- creates additional charge transfer transitions between the electron-rich phenyl rings and the electron-deficient quinoxaline core. These intramolecular charge transfer transitions often result in solvatochromic behavior, where the absorption and emission properties vary with solvent polarity [5].
Fluorescence emission properties of quinoxaline derivatives are highly dependent on the substitution pattern and electronic structure [18] [19] [5]. Compounds with extended conjugation systems typically exhibit red-shifted emission compared to simple quinoxalines, with emission maxima potentially ranging from 450 to 600 nanometers or beyond [19]. The quantum yield of fluorescence varies significantly with molecular structure, with some quinoxaline derivatives achieving high efficiency while others show quenched emission due to non-radiative decay pathways [18] [21].
Solvatochromic effects play a significant role in the photophysical properties of quinoxaline, 5,8-diethynyl-2,3-diphenyl-. Studies on related ethynyl-substituted quinoxalines demonstrate pronounced emission solvatochromism, where the fluorescence maximum shifts dramatically with solvent polarity [5]. This behavior indicates significant charge transfer character in the excited state, which is expected for compounds with electron-donating phenyl groups connected to an electron-accepting quinoxaline core through ethynyl linkers.
Photostability and photochemical behavior of quinoxaline derivatives under ultraviolet irradiation show compound-dependent responses [18]. Some derivatives exhibit excellent photostability, while others undergo photochemical degradation under prolonged irradiation. The extended conjugation in quinoxaline, 5,8-diethynyl-2,3-diphenyl- may provide enhanced photostability through delocalization of excited state energy, but this requires experimental verification.
Applications in optoelectronic devices leverage the favorable optical properties of extended quinoxaline systems [19] [22]. Quinoxaline derivatives with similar structural features have been successfully employed in organic light-emitting diodes, achieving external quantum efficiencies up to 7% in some configurations [19]. The tunable emission properties and high quantum yields make these compounds attractive for various photonic applications, including organic photovoltaics and fluorescent sensors.